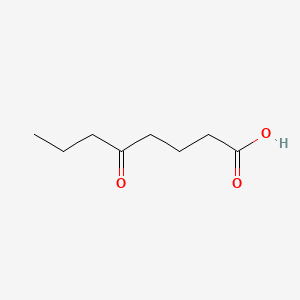

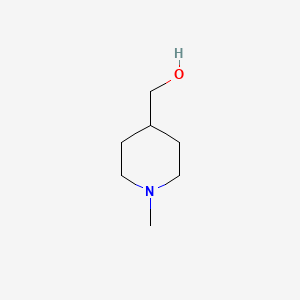

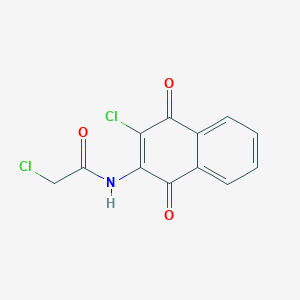

![molecular formula C11H14N2 B1296345 3-[(3,5-二甲基苯基)氨基]丙腈 CAS No. 36034-62-5](/img/structure/B1296345.png)

3-[(3,5-二甲基苯基)氨基]丙腈

描述

3-[(3,5-Dimethylphenyl)amino]propanenitrile, also known as 3-DAPN, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a melting point of 122-124 °C and a boiling point of 305-310 °C. 3-DAPN is an important building block for organic synthesis, and is used as an intermediate in the preparation of various organic compounds. It is also used as a reagent in the synthesis of biologically active molecules and as a starting material for other organic transformations.

科学研究应用

在生物质转化中的作用

3-[(3,5-二甲基苯基)氨基]丙腈可能在与生物质转化相关的研究中间接相关,特别是在从木质素或类似生物质来源合成多功能杂环化合物和其他衍生物方面。例如,对木质素模型化合物的酸解析研究揭示了键裂解的复杂机制,这对于理解木质素转化为有价值化学品是至关重要的(T. Yokoyama, 2015)。同样,从甘油催化合成聚氧甲撑二甲醚展示了将生物质转化为环保燃料的潜力,这个过程可能受到3-[(3,5-二甲基苯基)氨基]丙腈或其衍生物的化学性质的影响(Christophe J. Baranowski, Ali M. Bahmanpour, O. Kröcher, 2017)。

对氮消毒副产物的影响

该化合物的结构类似物或衍生物可能会影响水处理中氮消毒副产物(N-DBPs)的研究。了解N-DBPs的前体和形成机制对于开发更安全和更高效的水处理方法至关重要。研究已经确定了特定的有机化合物显著促进了N-DBPs的形成,突显了化学相互作用在水净化过程中的重要性(T. Bond, M. R. Templeton, N. Graham, 2012)。

在有机合成中的应用

3-[(3,5-二甲基苯基)氨基]丙腈的化学结构表明其在有机合成中的潜在用途,特别是在创造新型有机化合物方面。对多功能杂环化合物合成的研究已经导致了对先前误认的分子的新重新排列和结构修订的发现。这项工作强调了该化合物在推进有机合成方法学和新化学实体开发中的相关性(M. Moustafa, S. Al-Mousawi, M. H. Elnagdi, H. El‐Seedi, 2017)。

对氨基酸检测技术的贡献

用于检测氨基酸的传感器和生物传感器的发展是一个快速发展的领域。鉴于其结构特征,3-[(3,5-二甲基苯基)氨基]丙腈或其衍生物可能在增强这些设备的灵敏度或特异性方面发挥作用。在电化学检测氨基酸中使用的导电聚合物和分子印迹聚合物是该化合物可能具有影响的领域,有助于开发更高效和更多功能的分析工具(A. Dinu, C. Apetrei, 2022)。

安全和危害

The safety precautions for handling “3-[(3,5-Dimethylphenyl)amino]propanenitrile” include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling . It’s also recommended to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-(3,5-dimethylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDRTJKHFRBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957441 | |

| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenyl)amino]propanenitrile | |

CAS RN |

36034-62-5 | |

| Record name | MLS000756292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

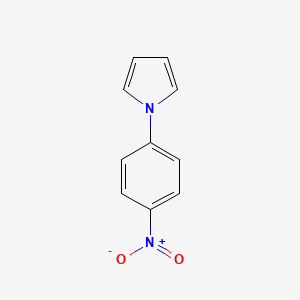

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

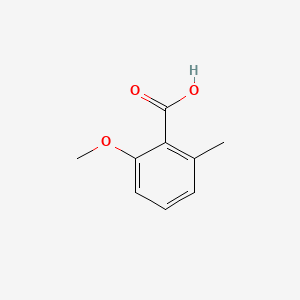

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

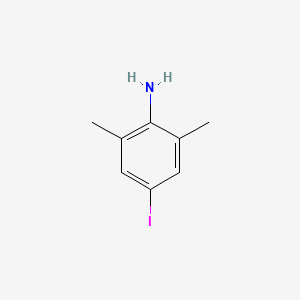

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)